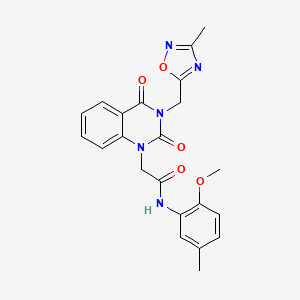

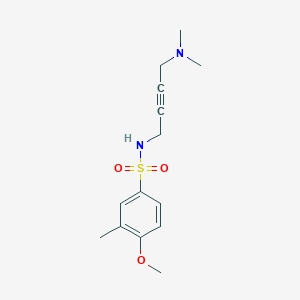

N-(2-甲氧基-5-甲基苯基)-2-(3-((3-甲基-1,2,4-恶二唑-5-基)甲基)-2,4-二氧代-3,4-二氢喹唑啉-1(2H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

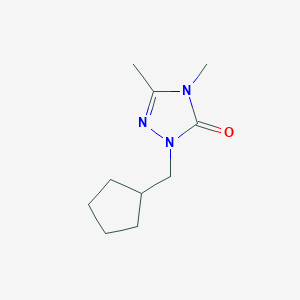

The compound "N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide" is a derivative of quinazoline, a heterocyclic compound that has been the focus of research due to its potential therapeutic properties. Quinazoline derivatives have been studied for their anti-cancer activity, particularly as inhibitors for enzymes like methionine synthase (MetS), which is over-expressed in certain tumor cells and plays a role in DNA synthesis and repair . Additionally, quinazoline derivatives have been investigated for their psychotropic properties, including anxiosedative and antidepressant effects .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves methods such as direct alkylation or coupling reactions. For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally related to the compound , was achieved using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods facilitate the formation of the quinazoline core and allow for the introduction of various substituents that can modulate the compound's biological activity.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. The compound likely contains additional functional groups, such as the oxadiazole ring and methoxy and methyl substituents, which can influence its binding affinity and specificity towards biological targets like MetS .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including alkylation, acylation, and thioether formation, as part of their synthesis. The reactivity of these compounds is often dictated by the presence of electron-withdrawing or electron-donating groups, which can affect the nucleophilicity and electrophilicity of different positions on the quinazoline ring. The specific chemical reactions involved in the synthesis of the compound are not detailed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can alter these properties, potentially affecting the compound's bioavailability and pharmacokinetics. For example, the presence of a methoxy group can increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes .

科学研究应用

热物理性质和溶解度研究

- 研究调查了恶二唑衍生物的热物理性质,提供了关于它们在氯仿和 N,N-二甲基甲酰胺等溶剂中的溶解度、密度、粘度和超声波声速的见解。这些性质对于确定此类化合物在药物制剂和材料科学中的适用性至关重要 (Godhani 等人,2013).

抗菌和抗肿瘤活性

- 已经合成并评估了恶二唑衍生物的抗菌活性。一些衍生物对各种微生物表现出有希望的结果,表明在开发新的抗菌剂方面具有潜在应用 (Bektaş 等人,2007).

- 已经探索了喹唑啉衍生物的抗肿瘤活性。这些化合物已针对不同的人类肿瘤细胞系进行了测试,其中一些显示出显着的抑制作用。这表明在癌症治疗中具有潜在应用,特别是在针对特定癌症类型的靶向治疗中 (Kaya 等人,2017).

抗抑郁和抗焦虑作用

- 已经研究了喹唑啉的某些乙酰苯胺衍生物的抗焦虑和抗抑郁特性。这些研究表明这些化合物在开发治疗焦虑和抑郁的新疗法中具有潜在用途 (Tyurenkov 等人,2013).

抗氧化活性

- 由吡唑-乙酰胺衍生物构建的配位配合物已被评估其抗氧化活性。研究表明,此类化合物可以显着抑制氧化应激,表明在预防氧化应激相关疾病方面具有潜在应用 (Chkirate 等人,2019).

属性

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-13-8-9-18(31-3)16(10-13)24-19(28)11-26-17-7-5-4-6-15(17)21(29)27(22(26)30)12-20-23-14(2)25-32-20/h4-10H,11-12H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTLCEIJFORIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-methylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)

![2-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2521085.png)